Bis(4-butylbenzoyl) Peroxide Bis(4-butylbenzoyl) Peroxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18304286
InChI: InChI=1S/C22H26O4/c1-3-5-7-17-9-13-19(14-10-17)21(23)25-26-22(24)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3
SMILES:
Molecular Formula: C22H26O4
Molecular Weight: 354.4 g/mol

Bis(4-butylbenzoyl) Peroxide

CAS No.:

Cat. No.: VC18304286

Molecular Formula: C22H26O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-butylbenzoyl) Peroxide -

Specification

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
IUPAC Name (4-butylbenzoyl) 4-butylbenzenecarboperoxoate
Standard InChI InChI=1S/C22H26O4/c1-3-5-7-17-9-13-19(14-10-17)21(23)25-26-22(24)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3
Standard InChI Key CNBAKUOWAYLJDJ-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CCCC

Introduction

Structural Characteristics and Molecular Identity

Bis(4-butylbenzoyl) peroxide belongs to the family of diacyl peroxides, which are characterized by the general structure R-C(=O)-O-O-C(=O)-R\text{R-C(=O)-O-O-C(=O)-R}, where R\text{R} represents an aryl or alkyl group. In this case, the R\text{R} groups are 4-butylbenzoyl moieties, resulting in the molecular formula C22H26O4\text{C}_{22}\text{H}_{26}\text{O}_4 and a molecular weight of 354.44 g/mol . The 4-butyl substituent on the benzene ring introduces steric bulk, which influences the compound’s stability and reactivity. Unlike simpler peroxides such as benzoyl peroxide (C14H10O4\text{C}_{14}\text{H}_{10}\text{O}_4) , the elongated alkyl chain in bis(4-butylbenzoyl) peroxide reduces crystallinity, leading to a lower melting point of approximately 30°C . This structural feature also modulates the peroxide bond’s susceptibility to homolytic cleavage, a critical factor in its efficacy as a radical initiator.

Synthesis and Manufacturing Processes

The synthesis of bis(4-butylbenzoyl) peroxide typically follows established methods for diacyl peroxides, which involve the reaction of acyl chlorides with hydrogen peroxide under alkaline conditions. A representative pathway is outlined below:

  • Preparation of 4-Butylbenzoyl Chloride:
    4-Butylbenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) to form the corresponding acyl chloride. This step ensures high reactivity for subsequent peroxide bond formation .

  • Peroxide Bond Formation:
    The acyl chloride reacts with hydrogen peroxide in the presence of a base such as sodium hydroxide (NaOH\text{NaOH}):

    24-Butylbenzoyl Chloride+H2O2Bis(4-butylbenzoyl) Peroxide+2HCl2 \, \text{4-Butylbenzoyl Chloride} + \text{H}_2\text{O}_2 \rightarrow \text{Bis(4-butylbenzoyl) Peroxide} + 2 \, \text{HCl}

    The reaction is conducted in a polar solvent like ethanol or acetone to facilitate mixing and control exothermicity .

  • Purification:
    Crude product is isolated via filtration and purified using column chromatography (e.g., ethyl acetate/petroleum ether mixtures) to achieve >95% purity .

Recent innovations in photoredox catalysis, such as those employing eosin Y and triphenylphosphine under blue LED irradiation, have also been adapted for peroxide synthesis, though these methods are more commonly applied to benzoyl peroxide derivatives .

Physicochemical Properties and Stability

Bis(4-butylbenzoyl) peroxide exhibits properties that balance reactivity and handling safety:

PropertyValueSource
Melting Point30°C
Decomposition Temperature (T1)*72°C
Molecular Weight354.44 g/mol
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, dichloromethane)

*T1: Temperature at which the half-life is 1 hour.

The compound’s stability is superior to that of di-tert-butyl peroxide (DTBP, C8H18O2\text{C}_8\text{H}_{18}\text{O}_2), which decomposes at 100°C , but it is less thermally robust than fully aromatic peroxides like benzoyl peroxide (decomposition at 70–80°C) . This intermediate stability allows bis(4-butylbenzoyl) peroxide to serve as a "tunable" initiator in polymerizations requiring moderate temperatures.

Industrial Applications and Performance

Radical-Initiated Polymerization

Bis(4-butylbenzoyl) peroxide is predominantly used to initiate free-radical polymerizations, such as the production of polystyrene and polyvinyl chloride. Upon thermal activation, the peroxide bond cleaves homolytically, generating two 4-butylbenzoyloxy radicals:

Bis(4-butylbenzoyl) Peroxide24-Butylbenzoyloxy Radicals\text{Bis(4-butylbenzoyl) Peroxide} \rightarrow 2 \, \text{4-Butylbenzoyloxy Radicals}

These radicals abstract hydrogen atoms from monomers, initiating chain-growth polymerization. The 4-butyl groups delay radical recombination, enhancing initiation efficiency compared to unsubstituted benzoyl peroxide .

Comparative Performance Metrics

The table below contrasts bis(4-butylbenzoyl) peroxide with related initiators:

InitiatorT1 (°C)Half-Life at 70°CPrimary Use Case
Bis(4-butylbenzoyl) peroxide7210 hoursStyrene polymerization
Benzoyl peroxide716.94E+13 secondsAcne treatments, PVC
Di-tert-butyl peroxide1001 hourHigh-temperature syntheses

This data underscores bis(4-butylbenzoyl) peroxide’s suitability for processes operating between 70–90°C, where precise control over radical flux is critical.

Future Directions and Research Opportunities

Recent studies on β,β-difluoro peroxides suggest avenues for modifying bis(4-butylbenzoyl) peroxide’s electronic properties through fluorination, potentially enhancing its selectivity in asymmetric syntheses. Additionally, advances in continuous-flow reactor technology could improve the safety and scalability of its production.

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